molecular formula C10H9BrN2O2S2 B5810203 5-bromo-N-(4-methyl-2-pyridinyl)-2-thiophenesulfonamide

5-bromo-N-(4-methyl-2-pyridinyl)-2-thiophenesulfonamide

Cat. No. B5810203
M. Wt: 333.2 g/mol
InChI Key: BAVMKZCRUOAQCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(4-methyl-2-pyridinyl)-2-thiophenesulfonamide is a chemical compound that has gained significant attention in scientific research. This compound is a potent inhibitor of carbonic anhydrase IX (CA IX), which is a transmembrane protein that is overexpressed in many types of cancer cells. Inhibition of CA IX has been shown to reduce tumor growth and metastasis, making this compound a promising candidate for cancer therapy.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-methyl-2-pyridinyl)-2-thiophenesulfonamide involves the inhibition of CA IX, which is a transmembrane protein that is overexpressed in many types of cancer cells. CA IX plays a critical role in regulating the pH of the tumor microenvironment, which is essential for tumor growth and metastasis. Inhibition of CA IX by 5-bromo-N-(4-methyl-2-pyridinyl)-2-thiophenesulfonamide disrupts the pH regulation of the tumor microenvironment, leading to reduced tumor growth and metastasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-(4-methyl-2-pyridinyl)-2-thiophenesulfonamide are primarily related to its inhibition of CA IX. This compound has been shown to reduce the extracellular acidification rate of cancer cells, which is a measure of their ability to regulate pH. Furthermore, it has been shown to reduce the expression of genes that are involved in tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-N-(4-methyl-2-pyridinyl)-2-thiophenesulfonamide in lab experiments include its potent inhibition of CA IX, which makes it a valuable tool for studying the role of this protein in cancer biology. However, the limitations of this compound include its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 5-bromo-N-(4-methyl-2-pyridinyl)-2-thiophenesulfonamide. One direction is to investigate its effectiveness in combination with other cancer therapies such as immunotherapy. Another direction is to develop more soluble derivatives of this compound that can be used in a wider range of experiments. Additionally, further studies are needed to fully understand the molecular mechanisms underlying the inhibition of CA IX by this compound.

Synthesis Methods

The synthesis of 5-bromo-N-(4-methyl-2-pyridinyl)-2-thiophenesulfonamide involves the reaction of 4-methyl-2-pyridineamine with 5-bromo-2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

The CA IX inhibitor activity of 5-bromo-N-(4-methyl-2-pyridinyl)-2-thiophenesulfonamide has been extensively studied in various cancer cell lines and animal models. It has been shown to inhibit tumor growth and metastasis in breast cancer, lung cancer, and melanoma. Furthermore, this compound has been shown to enhance the effectiveness of other cancer therapies such as chemotherapy and radiation therapy.

properties

IUPAC Name

5-bromo-N-(4-methylpyridin-2-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2S2/c1-7-4-5-12-9(6-7)13-17(14,15)10-3-2-8(11)16-10/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVMKZCRUOAQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NS(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(4-methylpyridin-2-yl)thiophene-2-sulfonamide

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